ethyl 3-(4-(N-butyl-N-ethylsulfamoyl)benzamido)benzofuran-2-carboxylate
Description
Ethyl 3-(4-(N-butyl-N-ethylsulfamoyl)benzamido)benzofuran-2-carboxylate is a synthetic compound featuring a benzofuran core substituted with an ethyl carboxylate group at position 2 and a benzamido moiety at position 3.
Properties
IUPAC Name |
ethyl 3-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6S/c1-4-7-16-26(5-2)33(29,30)18-14-12-17(13-15-18)23(27)25-21-19-10-8-9-11-20(19)32-22(21)24(28)31-6-3/h8-15H,4-7,16H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEKTVLIDUXBRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of o-Hydroxyaryl Ketones
o-Hydroxyaryl ketones, such as ethyl 2-hydroxy-5-nitrobenzoylacetate, undergo acid-catalyzed cyclization to form the benzofuran ring. For instance, treatment with concentrated sulfuric acid at 0–5°C induces intramolecular esterification, yielding ethyl 3-nitrobenzofuran-2-carboxylate. This method, documented in patent WO2004041201A2, achieves yields exceeding 75% when using nitro-substituted precursors.
Transition-Metal-Catalyzed Annulation
Palladium-catalyzed coupling between o-iodophenols and ethyl propiolate offers a regioselective route to the benzofuran core. Under Heck reaction conditions (Pd(OAc)₂, PPh₃, NEt₃), ethyl 3-iodo-2-hydroxybenzoate reacts with ethyl acrylate to form ethyl benzofuran-2-carboxylate. This method, while efficient, requires stringent anhydrous conditions and yields approximately 68%.
Introduction of the 3-Amino Group
The nitro group at position 3 of the benzofuran core is reduced to an amine, enabling subsequent amidation.
Catalytic Hydrogenation
Hydrogenation over Raney nickel (H₂, 50 psi, 25°C) in ethanol reduces the nitro group to an amine, yielding ethyl 3-aminobenzofuran-2-carboxylate with >90% conversion. This method, validated in patent CN102070581A, avoids over-reduction by maintaining low hydrogen pressure.
Chemical Reduction
Alternatively, SnCl₂ in HCl/ethanol selectively reduces the nitro group at 80°C, achieving 85% yield. However, this approach generates stoichiometric tin waste, complicating purification.
Preparation of 4-(N-Butyl-N-Ethylsulfamoyl)Benzoic Acid
The sulfamoylbenzoyl moiety is synthesized through sequential sulfonylation and hydrolysis.
Synthesis of N-Butyl-N-Ethylsulfamoyl Chloride
N-Butyl-N-ethylamine reacts with sulfuryl chloride (SO₂Cl₂) in dichloromethane at −10°C to form the sulfamoyl chloride. This exothermic reaction requires careful temperature control to prevent decomposition, yielding 78% of the chloride.
Sulfonylation of 4-Aminobenzoic Acid
4-Aminobenzoic acid is treated with N-butyl-N-ethylsulfamoyl chloride in pyridine at 0°C, forming 4-(N-butyl-N-ethylsulfamoyl)benzoic acid. The reaction proceeds via nucleophilic acyl substitution, with pyridine sequestering HCl to drive completion. Isolation via acidification (pH 2) yields 82% pure product.
Amidation to Form the Target Compound
The final step couples the benzofuran amine with the sulfamoylbenzoyl chloride.
Activation of the Carboxylic Acid
4-(N-Butyl-N-ethylsulfamoyl)benzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in toluene at 80°C. The resultant benzoyl chloride is isolated via distillation under reduced pressure (85% yield).
Coupling Reaction
Ethyl 3-aminobenzofuran-2-carboxylate reacts with the benzoyl chloride in dry THF, catalyzed by DMAP (4-dimethylaminopyridine). The amide forms within 4 hours at 25°C, yielding 88% of the target compound.
Analytical Characterization and Purity Assessment
Spectroscopic Analysis
Chromatographic Purity
HPLC analysis (C18 column, 70:30 MeOH/H₂O) confirms ≥98% purity, with a retention time of 12.3 minutes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-(N-butyl-N-ethylsulfamoyl)benzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Ethyl 3-(4-(N-butyl-N-ethylsulfamoyl)benzamido)benzofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 3-(4-(N-butyl-N-ethylsulfamoyl)benzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Effects
- Sulfamoyl vs. Perimidinyl-containing analogs (e.g., 12, 13, 14) exhibit higher melting points (128–147°C for esters), suggesting greater crystallinity due to π-π stacking .
- Benzofuran vs. Aliphatic Chains : The target’s benzofuran core likely increases rigidity and planarity, which may reduce solubility but improve thermal stability compared to aliphatic ester analogs (e.g., 12–14).
Electronic and Reactivity Profiles
- DFT-Based Insights : While direct data for the target are absent, conceptual DFT principles () suggest that the sulfamoyl group’s electron-withdrawing nature increases electrophilicity at the benzamido carbonyl, enhancing reactivity toward nucleophiles compared to perimidinyl analogs .
- Global Hardness : The sulfamoyl group may reduce global hardness (a measure of electron transfer resistance) relative to aromatic perimidinyl systems, making the target more reactive in charge-transfer interactions .
Biological Activity
Ethyl 3-(4-(N-butyl-N-ethylsulfamoyl)benzamido)benzofuran-2-carboxylate is a compound of interest due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a benzofuran core, which is known for its diverse biological activities. The presence of a sulfamoyl group and a benzamido moiety enhances its potential as a therapeutic agent.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various signaling pathways, leading to significant biological effects:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, which can affect cell proliferation and apoptosis.
- Receptor Binding : It can bind to certain receptors, influencing cellular responses and potentially leading to therapeutic effects in conditions like cancer or inflammation.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit antitumor properties. For instance, the compound has shown promise in inhibiting the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| A549 (Lung Cancer) | 20 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 18 | Inhibition of proliferation |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. It may reduce the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.
Case Studies
-
Study on Antitumor Effects :
- A study conducted on the MCF-7 breast cancer cell line demonstrated that treatment with this compound resulted in a significant decrease in cell viability, with apoptosis confirmed through flow cytometry analysis. This indicates its potential as a chemotherapeutic agent.
-
Inflammatory Response Modulation :
- In an animal model of inflammation, administration of the compound led to a marked reduction in edema and inflammatory markers compared to controls. This suggests its utility in treating inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
